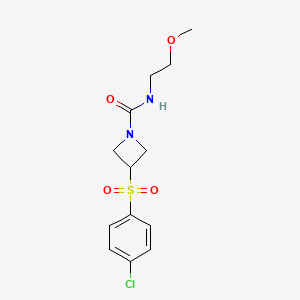
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, also known as CES-101, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of azetidine carboxamides and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
The study of the synthesis and polymerization of sulfonamide derivatives, including those similar to 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, has shown significant advancements in material science. Reisman et al. (2020) demonstrated the anionic polymerization of N-(methanesulfonyl)azetidine, leading to novel polymeric structures. These polymers, with sulfonyl groups incorporated into their backbone, exhibit characteristics akin to polyamides but with unique sulfonylamide functionalities. The implications for material science are profound, suggesting applications in the development of new polymeric materials with specialized properties for industrial and medical uses (Reisman et al., 2020).
Antimicrobial Activity
Research into the antimicrobial applications of sulfonamide derivatives has uncovered potential therapeutic benefits. Fadel and Al-Azzawi (2021) synthesized new compounds incorporating β-lactam, cyclic imide, and sulfonamido groups, showing high biological activity against bacterial and fungal strains. This research highlights the potential for developing new antimicrobial agents leveraging the structural characteristics of sulfonamide derivatives, which could lead to new treatments for infectious diseases (Fadel & Al-Azzawi, 2021).
Antiviral Activity
The exploration of sulfonamide derivatives for antiviral applications has also been promising. Chen et al. (2010) synthesized new sulfonamide derivatives with significant anti-tobacco mosaic virus activity. These findings open pathways for the development of new antiviral compounds that could be critical in the fight against viral infections and diseases. The study showcases the versatility of sulfonamide derivatives in addressing a broad spectrum of pathogenic threats (Chen et al., 2010).
Enzyme Inhibition and Drug Development
Sulfonamide derivatives have been investigated for their potential as enzyme inhibitors, offering insights into new drug development strategies. Ilies et al. (2003) and Scozzafava et al. (2002) have contributed to understanding how sulfonamide derivatives can inhibit carbonic anhydrase, a target for treating various conditions, including glaucoma. These studies suggest that sulfonamide derivatives could be key to developing new inhibitors with therapeutic applications, emphasizing the importance of these compounds in medicinal chemistry (Ilies et al., 2003), (Scozzafava et al., 2002).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKZOXBUFTLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)
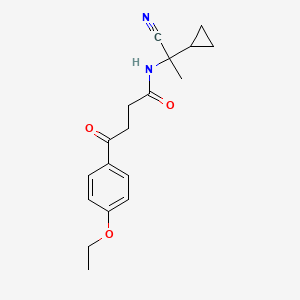
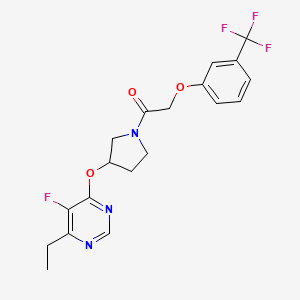
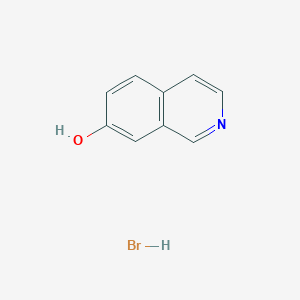
![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)
![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)
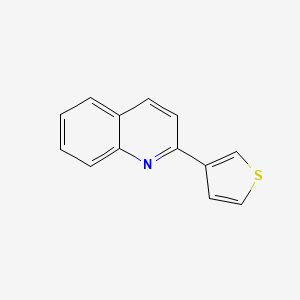
![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)
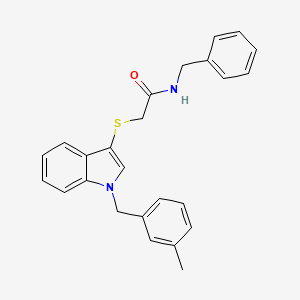
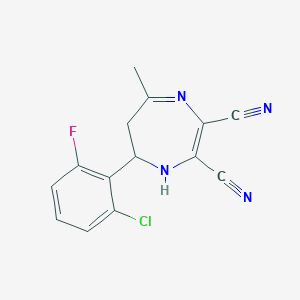
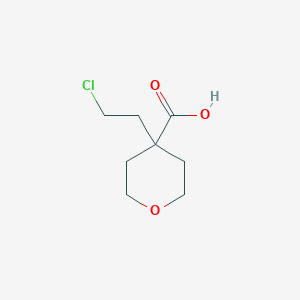
![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)